molecular formula C10H7N3O2 B1444579 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1370587-26-0

3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B1444579
M. Wt: 201.18 g/mol
InChI Key: CEXOQDQNAQGJNX-UHFFFAOYSA-N
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Description

3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (3-CMP) is a compound that has been studied extensively due to its potential applications in the scientific research field. This compound has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations that are important to consider when using it in laboratory experiments.

Scientific Research Applications

Specific Scientific Field

Oncology, specifically the development of cancer therapeutics .

Summary of the Application

“3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” and its derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Methods of Application or Experimental Procedures

The compound 4h, a derivative of “3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid”, was tested in vitro against breast cancer 4T1 cells . The compound was found to inhibit cell proliferation and induce apoptosis .

Results or Outcomes

Compound 4h exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .

Application in Antiproliferative Activity

Specific Scientific Field

Pharmacology, specifically the development of antitumor drugs .

Summary of the Application

Derivatives of “3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” have been found to have promising antitumor activity against the liver carcinoma cell line HEPG2 .

Methods of Application or Experimental Procedures

The compounds were evaluated for their antitumor activity against HEPG2 .

Results or Outcomes

The pyridine derivatives 5c and 5d showed promising antitumor activity against HEPG2, with IC50 values of 1.46 and 7.08 µM, respectively . These results were compared to the reference drug, doxorubicin .

Application in Modulating Psychostimulant Reward

Specific Scientific Field

Neuropharmacology .

Summary of the Application

The compound CP94253, which is related to “3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid”, has been found to modulate psychostimulant reward and incentive motivation in rodents .

Methods of Application or Experimental Procedures

The effects of the 5-HT1BR agonist CP94253 (10 mg/kg, IP) on the acquisition and expression of methamphetamine (Meth) conditioned place preference (CPP) were investigated in C57BL/6 male mice .

Results or Outcomes

The study found that CP94253 modulates the effects of methamphetamine, suggesting potential applications in the treatment of addiction .

Application in Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist

Specific Scientific Field

Pharmacology .

Summary of the Application

A derivative of “3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” has been found to be a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C2 inverse agonist .

Methods of Application or Experimental Procedures

The compound was evaluated for its activity as a retinoic acid receptor-related orphan receptor C2 inverse agonist .

Results or Outcomes

The compound was found to be a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C2 inverse agonist .

Application in Modulating Serotonin Receptors

Specific Scientific Field

Neuropharmacology .

Summary of the Application

The compound CP94253, which is related to “3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid”, has been found to modulate serotonin receptors (5-HT1BRs) in rodents . This modulation affects psychostimulant reward and incentive motivation .

Methods of Application or Experimental Procedures

The effects of the 5-HT1BR agonist CP94253 (10 mg/kg, IP) on the acquisition and expression of methamphetamine (Meth) conditioned place preference (CPP) were investigated in C57BL/6 male mice .

Results or Outcomes

The study found that CP94253 modulates the effects of methamphetamine, suggesting potential applications in the treatment of addiction .

Application in Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist

Specific Scientific Field

Pharmacology .

Summary of the Application

A derivative of “3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” has been found to be a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C2 inverse agonist .

Methods of Application or Experimental Procedures

The compound was evaluated for its activity as a retinoic acid receptor-related orphan receptor C2 inverse agonist .

Results or Outcomes

The compound was found to be a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C2 inverse agonist .

properties

IUPAC Name

3-cyano-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-13-5-7(3-11)8-2-6(10(14)15)4-12-9(8)13/h2,4-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXOQDQNAQGJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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